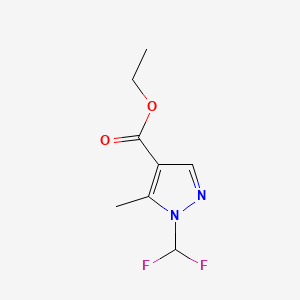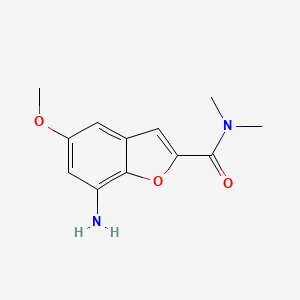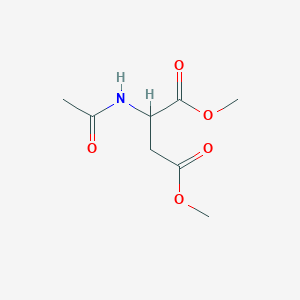![molecular formula C13H14N2O3S B13886448 [2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dimethyl-4-nitrophenyl Group: This step involves the nitration of a dimethylbenzene derivative followed by a Friedel-Crafts alkylation to introduce the nitrophenyl group.
Attachment of the Methanol Group: The final step involves the reduction of the nitro group to an amine, followed by a reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of [2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting an anti-inflammatory effect. The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol: Similar structure but lacks the dimethyl groups.
[2-(2,5-Dimethylphenyl)-1,3-thiazol-4-yl]methanol: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the dimethyl and nitro groups in [2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol makes it unique. These groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14N2O3S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-12(15(17)18)9(2)3-10(8)5-13-14-11(6-16)7-19-13/h3-4,7,16H,5-6H2,1-2H3 |
InChI-Schlüssel |
GLOOITSXXREVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)CC2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


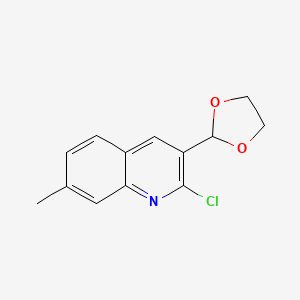
![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)


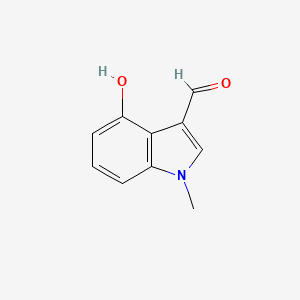
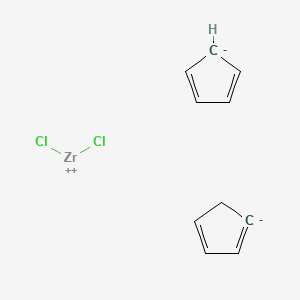
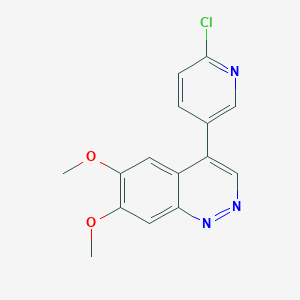
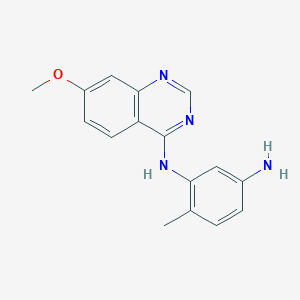
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
